REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=O.[ClH:5].[F:6][C:7]([F:11])([F:10])[CH2:8][NH2:9].CC(O)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl>[ClH:5].[F:6][C:7]([F:11])([F:10])[CH2:8][NH:9][CH:2]([CH3:4])[CH3:1] |f:1.2,4.5,7.8|
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Name
|
|
Quantity
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1.1 mL
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Type
|
reactant
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.FC(CN)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
After briskly stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring 18 hours at room temperature
|
Duration
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18 h
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Type
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FILTRATION
|
Details
|
the reaction mixture was filtered through celite and 5 ml of ethereal HCl
|
Type
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ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
After removing the volatiles in vacuo the residue
|
Type
|
CUSTOM
|
Details
|
was partitioned between ether (100 ml) and 1N NaOH (100 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Ethereal HCl (5 ml) was added
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC(CNC(C)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 855 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |